(-)-N,N'-Dibenzyl-D-tartaric diamide
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Overview
Description
(-)-N,N’-Dibenzyl-D-tartaric diamide is a chiral diamide derived from tartaric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N,N’-Dibenzyl-D-tartaric diamide typically involves the reaction of tartaric acid with benzylamine. The process can be summarized as follows:
Starting Materials: Tartaric acid and benzylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: Commonly used catalysts include coupling agents like dicyclohexylcarbodiimide (DCC) and additives like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of (-)-N,N’-Dibenzyl-D-tartaric diamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(-)-N,N’-Dibenzyl-D-tartaric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(-)-N,N’-Dibenzyl-D-tartaric diamide has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures
Mechanism of Action
The mechanism by which (-)-N,N’-Dibenzyl-D-tartaric diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. The formation of hydrogen bonds and hydrophobic interactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibenzyl-L-tartaric diamide: A stereoisomer with similar structural properties but different chiral configuration.
N,N’-Dibenzyl-D-tartaric acid: The parent compound from which the diamide is derived.
N,N’-Dibenzyl-D-tartaric diester: Another derivative with ester functional groups instead of amides
Uniqueness
(-)-N,N’-Dibenzyl-D-tartaric diamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral resolving agent, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSAHVLSFBCMN-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H]([C@@H](C(=O)NCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333402 |
Source
|
Record name | (-)-N,N'-Dibenzyl-D-tartaric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-43-3 |
Source
|
Record name | (-)-N,N'-Dibenzyl-D-tartaric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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